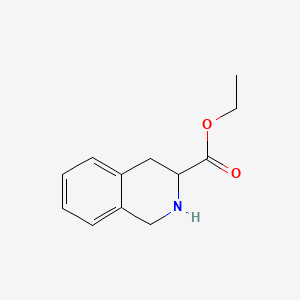

1,2,3,4-四氢异喹啉-3-羧酸乙酯

描述

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 . It is a solid or viscous liquid and is typically stored in a dark, dry place at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is 1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate are not detailed in the literature, 1,2,3,4-tetrahydroisoquinolines (THIQs) are known to participate in various chemical reactions . These reactions often involve the cyclization of an N-acyl derivative of β-phenylethylamine .Physical And Chemical Properties Analysis

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a solid or viscous liquid . It has a molecular weight of 205.26 . The compound should be stored in a dark place, sealed, and kept at a temperature between 2-8°C .科学研究应用

立体选择性水解:1,2,3,4-四氢异喹啉-3-羧酸乙酯已用于立体选择性水解,其中 1,2,3,4-四氢异喹啉-3-羧酸的丁酯、乙酯和甲酯在温和条件下使用动物肝脏丙酮粉末水解。此过程生成相应的 (S)-酸和未反应的 (R)-酯 (Sánchez 等人,2001)。

与以氮为中心的亲核试剂的反应:该化合物与苯肼、羟胺和苄胺等活性以氮为中心的亲核试剂反应。这些反应涉及吡咯环的打开,形成各种复杂化合物 (Surikova 等人,2008)。

抗生素性质:含有 1,2,3,4-四氢异喹啉-3-羧酸乙酯的 Janibacter limosus 培养物的乙酸乙酯提取物对细菌和真菌表现出很高的生物活性。该化合物被确定为具有抗生素性质的新天然产物的一部分 (Asolkar 等人,2004)。

动力学和动态动力学拆分:1,2,3,4-四氢异喹啉-3-羧酸乙酯已被用于脂肪酶催化的动力学和动态动力学拆分方法。这种方法对于制备对映纯化合物非常重要,而对映纯化合物在药物合成中很重要 (Paál 等人,2007)。

喹诺酮和四氢-4-氧喹啉的合成:它已用于合成不同的喹诺酮和四氢-4-氧喹啉。根据所使用的试剂,反应中的初始加成要么发生在乙烯基双键或烯醇盐上,要么同时发生在这两者上,从而形成新的化合物 (Guillou 等人,1998)。

血管紧张素转化酶抑制剂:1,2,3,4-四氢异喹啉-3-羧酸乙酯的衍生物已被合成并评估了其对血管紧张素转化酶 (ACE) 的抑制活性,显示出作为抗高血压药的潜力 (Hayashi 等人,1985)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

The future directions for research on Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate and its analogs are promising. Given their diverse biological activities, these compounds have garnered a lot of attention in the scientific community . Future research may focus on developing novel THIQ analogs with potent biological activity .

属性

IUPAC Name |

ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHMPTHWVVRXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936050 | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

CAS RN |

41234-43-9, 15912-55-7 | |

| Record name | Ethyl 1,2,3,4-tetrahydro-3-isoquinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41234-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041234439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。